4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid
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Overview
Description
4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid is a compound that features a benzoic acid moiety linked to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid typically involves multiple steps. One common method includes the radical halogenation of a precursor compound using N-bromosuccinimide (NBS) as the bromine source . This is followed by a nucleophilic substitution reaction where the brominated intermediate is treated with methanol in the presence of a base such as potassium hydroxide (KOH) to introduce the methoxymethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of scalable reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the benzoic acid moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like methanol in the presence of a base (e.g., KOH) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The benzoic acid moiety can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-pentyl-1,2-oxazol-3-yl)benzoic acid
- 4-(5-(Trifluoromethyl)isoxazol-3-yl)benzoic acid
- 4-[5-(phenylsulfanylmethyl)-1,2-oxazol-3-yl]benzoic acid
- 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid
Uniqueness
4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
Properties
CAS No. |
835594-18-8 |
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Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoic acid |
InChI |
InChI=1S/C12H11NO4/c1-16-7-10-6-11(13-17-10)8-2-4-9(5-3-8)12(14)15/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
JJXIMQTZVMGMCL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=NO1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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